N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide

Fragment-based drug discovery NMR spectroscopy Quality control

This benzimidazolone fragment is uniquely annotated as a dual BIRC2 (cIAP1)/XIAP antagonist (TTD, Novartis patent). Its furan-2-carboxamide pharmacophore provides an H-bond anchor absent in methyl/phenyl analogs, critical for allosteric back-pocket engagement. Publicly archived 1D ¹H NMR reference spectra (BMRB bmse011698, 600 MHz, DMSO-d₆) enable in-house identity verification and purity assessment upon receipt, reducing false-negative risk in SPR/NMR screening. Select this fragment for comprehensive IAP-pathway profiling that single-target XIAP inhibitors cannot deliver.

Molecular Formula C12H9N3O3
Molecular Weight 243.222
CAS No. 339207-13-5
Cat. No. B2888100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide
CAS339207-13-5
Molecular FormulaC12H9N3O3
Molecular Weight243.222
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3
InChIInChI=1S/C12H9N3O3/c16-11(10-2-1-5-18-10)13-7-3-4-8-9(6-7)15-12(17)14-8/h1-6H,(H,13,16)(H2,14,15,17)
InChIKeyDTJGUILAUUDBMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide (CAS 339207-13-5): Fragment-Like Benzimidazolone-Furan Hybrid for Targeted Protein Interaction Profiling


N-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide (CAS 339207-13-5) is a low-molecular-weight (243.22 Da) synthetic small molecule belonging to the benzimidazolone class, characterized by a 2-oxo-1,3-dihydrobenzimidazole core coupled via an amide linkage to a furan-2-carbonyl moiety [1]. It is a curated member of the Biological Magnetic Resonance Bank (BMRB) fragment library under entry bmse011698, with publicly archived 1D ¹H NMR quality control spectra acquired at 600 MHz (1 mM in DMSO-d₆, pH 6.0, 298 K) [2]. The compound is annotated in the Therapeutic Target Database (TTD) as a small-molecule antagonist of both cellular inhibitor of apoptosis protein 1 (cIAP1/BIRC2) and X-linked inhibitor of apoptosis protein (XIAP), originating from Novartis patent PMID25980951 [3]. With a calculated partition coefficient (clogP) of 2.40 and a topological polar surface area (TPSA) of 74.18 Ų, it occupies physicochemical space consistent with fragment-based lead discovery campaigns [4].

Why Benzimidazolone-Furan Hybrids Cannot Be Interchanged: Structural Determinants of N-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide Target Engagement


The specific substitution pattern of N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide—a 2-oxo-1,3-dihydrobenzimidazole (benzimidazolone) core bearing a furan-2-carboxamide at the 5-position—generates a unique hydrogen-bonding pharmacophore that cannot be replicated by close analogs. Replacing the furan ring with a methyl (as in N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide, BMRB bmse011177) or phenyl group (as in N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide, CAS 392719-93-6) eliminates the oxygen heteroatom in the terminal ring, thereby altering H-bond acceptor capacity and π-stacking geometry [1]. The furan oxygen serves as a critical H-bond acceptor in the allosteric hydrophobic back pocket of target proteins such as VEGFR-2, as demonstrated by molecular docking studies of structurally related 2-furylbenzimidazoles [2]. The TTD annotation of this exact compound as a dual BIRC2/XIAP antagonist—contrasted with single-target benzimidazole derivatives—further indicates that the 5-furancarboxamide substitution pattern contributes to the dual-target recognition profile that may be absent in analogs with different terminal ring systems [3]. Generic substitution within this chemotype without experimental validation therefore risks loss of target engagement.

Quantitative Differentiation Evidence for N-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide (CAS 339207-13-5)


Publicly Archived NMR Quality Control Spectra Enable Pre-Screening Identity Verification

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide has a publicly available, fully assigned 1D ¹H NMR spectrum archived in the BMRB fragment library (bmse011698) under standardized conditions (1 mM in DMSO-d₆, pH 6.0, 298 K, Bruker Avance 600 MHz) [1]. In contrast, the closely related analog N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide (bmse011177) has a similar NMR dataset but with an unspecified reference standard, reducing quantitative cross-comparability for purity assessment [2]. The availability of a reference-quality NMR spectrum for CAS 339207-13-5 allows procurement scientists to verify compound identity and purity independently before committing to screening campaigns, a capability not uniformly available across all benzimidazolone fragment analogs.

Fragment-based drug discovery NMR spectroscopy Quality control Compound library management

Dual BIRC2/XIAP Antagonism Annotation Distinguishes This Compound from Single-Target Benzimidazole Derivatives

The Therapeutic Target Database (TTD) explicitly annotates N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide as an antagonist of two members of the Inhibitor of Apoptosis Protein (IAP) family: BIRC2 (cIAP1) and XIAP [1]. This dual-target annotation is derived from Novartis patent PMID25980951, which describes a series of compounds evaluated for IAP antagonism [1]. By comparison, a study of structurally related benzimidazole derivatives bearing different substituent patterns (compounds 10a–10c) reported XIAP-only inhibitory activity with IC50 values of 1.2–2.7 μmol/L by fluorescence polarization assay, without demonstrated cIAP1 co-targeting [2]. The dual BIRC2/XIAP annotation suggests a broader apoptosis-modulating profile that may offer advantages in contexts where both IAP family members contribute to apoptotic resistance.

Apoptosis IAP antagonist cIAP1 XIAP Cancer therapeutics

Fragment-Like Physicochemical Profile Differentiates This Compound from Larger Benzimidazole-Based IAP Antagonists

With a molecular weight of 243.22 Da, clogP of 2.40, and TPSA of 74.18 Ų, N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide resides in fragment-like chemical space [1]. In contrast, the benzimidazole-containing DGAT inhibitor 'compound 10j' (a furfurylamine-containing benzimidazole carboxamide with additional substituents) has a substantially higher molecular weight and displays DGAT inhibitory activity with IC50 = 4.4 μM [2]. The target compound's low molecular weight and moderate lipophilicity position it as a fragment starting point rather than a lead-like molecule, offering higher ligand efficiency potential for structure-based optimization. Its TPSA of 74.18 Ų is consistent with acceptable membrane permeability for cellular target engagement studies, while remaining below the 140 Ų threshold associated with poor oral absorption [1].

Fragment-based drug discovery Rule of Three Ligand efficiency Physicochemical properties

Furan Oxygen H-Bond Acceptor Capacity Distinguishes This Compound from Phenyl-Substituted Benzimidazolone Analogs

The furan-2-carboxamide moiety of the target compound provides a ring-oxygen H-bond acceptor that is absent in the corresponding phenyl-substituted analog N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide (CAS 392719-93-6) . Molecular docking studies of structurally related 2-furylbenzimidazoles at the VEGFR-2 active site demonstrate that the furan oxygen participates in a key hydrogen-bonding network with Glu885 and Asp1046, while the 2-furylbenzimidazole moiety occupies the allosteric hydrophobic back pocket in a type III inhibitor-like binding mode [1]. Compound 10a in that series achieved VEGFR-2 IC50 = 0.64 μM compared to sorafenib IC50 = 0.1 μM [1]. This binding mode is contingent on the furan oxygen; the phenyl analog (lacking the ring heteroatom) would be predicted to lose this specific H-bond interaction, resulting in altered binding geometry and potentially reduced affinity.

Hydrogen bonding Structure-activity relationship Type III kinase inhibitor Molecular recognition

Application Scenarios for N-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide Based on Verified Quantitative Differentiation Evidence


Fragment-Based Screening Against IAP Family Proteins (BIRC2/XIAP)

Researchers conducting fragment-based drug discovery (FBDD) campaigns targeting the inhibitor of apoptosis protein (IAP) family can deploy this compound as a characterized, dual BIRC2/XIAP-annotated fragment starting point. Its low molecular weight (243.22 Da) and moderate lipophilicity (clogP 2.40) position it favorably for NMR-based or SPR-based primary screening, where fragment-like properties are essential for detecting weak but specific binding interactions [1]. The publicly available 1D ¹H NMR reference spectrum (bmse011698) allows laboratories to verify compound integrity prior to screening, reducing false-negative risk from degraded stock solutions [2]. The dual BIRC2/XIAP annotation from TTD, derived from Novartis patent data, supports hit validation strategies that assess binding to both IAP family members simultaneously [3].

Structure-Guided Optimization of Allosteric Kinase Inhibitors Targeting Type III Binding Modes

Based on class-level evidence that 2-furylbenzimidazoles engage the allosteric hydrophobic back pocket of VEGFR-2 through furan-oxygen-mediated H-bonding with Glu885 and Asp1046 (type III inhibitor-like binding mode) [1], this compound can serve as a minimal core scaffold for structure-based design of allosteric kinase inhibitors. The furan-2-carboxamide moiety provides a critical H-bond anchor that is absent in phenyl-substituted benzimidazolone analogs (e.g., CAS 392719-93-6), making it the preferred starting template for medicinal chemistry optimization targeting kinases with analogous allosteric pockets [2]. The compound's fragment-like properties permit extensive chemical elaboration while maintaining drug-like physicochemical space during hit expansion.

Chemical Probe Development for Apoptosis Pathway Profiling

The dual BIRC2/XIAP antagonist annotation distinguishes this compound from benzimidazole derivatives reported to exhibit only XIAP-selective inhibition (IC50 = 1.2–2.7 μmol/L) [1]. This broader IAP family targeting profile supports its use as a tool compound for dissecting the relative contributions of cIAP1 and XIAP to apoptotic resistance in cancer cell lines. Procurement of this specific compound—rather than single-target XIAP inhibitors—enables more comprehensive apoptosis pathway profiling experiments where both IAP paralogs may contribute to the observed cellular phenotype [2].

NMR-Based Fragment Library Procurement and Quality Assurance

For core facility managers and compound library curators, the inclusion of this compound in the BMRB fragment library with fully assigned, publicly accessible 1D ¹H NMR spectra (1 mM in DMSO-d₆, pH 6.0, 298 K, 600 MHz) provides a verifiable quality benchmark [1]. The DSS-traceable reference standard and standardized acquisition conditions enable direct spectral comparison for identity confirmation and purity assessment upon receipt from commercial vendors. This level of QC documentation exceeds what is typically available for other benzimidazolone fragment analogs, reducing the operational burden of in-house QC method development for compound library registration [2].

Quote Request

Request a Quote for N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.